molecular formula C6H12O5 B1680583 (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal CAS No. 3615-41-6

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

Cat. No.: B1680583
CAS No.: 3615-41-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-JFNONXLTSA-N
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Description

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is a stereoisomer of a hexose sugar derivative. It is characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. This compound is significant in various biochemical pathways and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal can be achieved through several methods, including:

    Oxidation of hexose sugars: One common method involves the selective oxidation of hexose sugars such as D-glucose using mild oxidizing agents like bromine water or nitric acid under controlled conditions.

    Enzymatic synthesis: Enzymes such as aldolases can be used to catalyze the formation of this compound from simpler sugar precursors.

Industrial Production Methods: Industrial production often involves the use of biotechnological processes where microorganisms are engineered to produce the compound through fermentation. This method is preferred due to its efficiency and sustainability.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Ester or ether derivatives of the original compound.

Scientific Research Applications

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in metabolic pathways and can be used to study enzyme mechanisms.

    Industry: Used in the production of biodegradable polymers and other sustainable materials.

Comparison with Similar Compounds

    D-glucose: A common hexose sugar with similar hydroxyl group arrangement but different stereochemistry.

    D-mannose: Another hexose sugar with a different arrangement of hydroxyl groups.

    D-galactose: Similar structure but different stereochemistry at specific carbon atoms.

Uniqueness: (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry and biochemistry.

Properties

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-JFNONXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019197
Record name L-Rhamnopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73-34-7, 10485-94-6, 3615-41-6
Record name 6-Deoxy-L-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Rhamnopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 °C
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 2
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 3
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 4
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 5
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 6
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

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